Kinase Inhibition Profile vs. VEGFR2-Selective Imidazo[1,2-b]pyridazine Lead Compound 6b
No direct head-to-head comparison data exists for this compound against any defined comparator. The closest class-level reference point is the Takeda VEGFR2 inhibitor series, where compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) demonstrated a VEGFR2 IC50 of 7.1 nM [1]. The target compound differs in its phenyl substitution pattern (2-chloro vs. unsubstituted phenyl), linker position (C-2 direct attachment vs. C-6 oxy linkage), and benzamide terminus (4-methyl vs. 3-trifluoromethyl). Without empirical data, no inference on relative potency can be drawn.
| Evidence Dimension | VEGFR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 6b: VEGFR2 IC50 = 7.1 nM |
| Quantified Difference | Not calculable; structural divergence prevents extrapolation |
| Conditions | In vitro VEGFR2 kinase inhibition assay (Takeda, 2012) |
Why This Matters
Without target-specific activity data, this compound cannot be prioritized over characterized VEGFR2 inhibitors for angiogenesis-related research.
- [1] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
